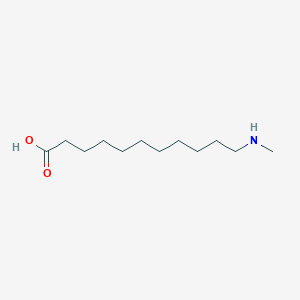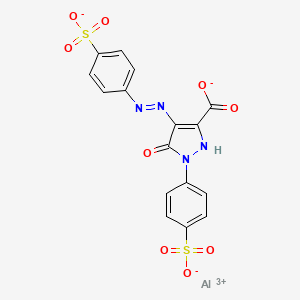
Food Yellow No. 4 Aluminum Lake
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Food Yellow No. 4 Aluminum Lake, also known as lemon yellow, is a synthetic food coloring agent widely used in the food industry. It is a yellow crystalline powder with good solubility in water but not in oil. This compound is commonly used to enhance the color and appearance of various food products, including beverages, candies, canned foods, ice creams, and jams .
Méthodes De Préparation
The preparation of Food Yellow No. 4 Aluminum Lake typically involves synthetic methods using aniline compounds as raw materials. The process includes a series of chemical reactions to produce the final product. Industrial production methods often involve reacting aluminum oxide with coloring matter under aqueous conditions. The undried aluminum oxide is usually freshly prepared by reacting aluminum sulfate or aluminum chloride with sodium carbonate, sodium bicarbonate, or aqueous ammonia. After the lake formation, the product is filtered, washed with water, and dried .
Analyse Des Réactions Chimiques
Food Yellow No. 4 Aluminum Lake undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of strong oxidizing agents, the compound may undergo oxidation to form different by-products .
Applications De Recherche Scientifique
Food Yellow No. 4 Aluminum Lake has several scientific research applications across various fields:
Chemistry: It is used as a colorant in analytical chemistry for various assays and tests.
Biology: The compound is used in biological research to study the effects of synthetic colorants on biological systems.
Medicine: It is used in pharmaceutical formulations to enhance the appearance of medications.
Industry: The compound is widely used in the food industry to color food products, beverages, and confectioneries
Mécanisme D'action
The mechanism of action of Food Yellow No. 4 Aluminum Lake involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Food Yellow No. 4 Aluminum Lake can be compared with other similar compounds, such as:
Food Yellow No. 5 Aluminum Lake: Another synthetic lemon yellow azo dye used in food coloring.
Food Red No. 3 Aluminum Lake: A synthetic red dye used in food and pharmaceutical products.
Food Blue No. 1 Aluminum Lake: A synthetic blue dye used in food and toy industries .
This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications in the food industry and scientific research.
Propriétés
Numéro CAS |
2237234-84-1 |
|---|---|
Formule moléculaire |
C16H9AlN4O9S2 |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
aluminum;3-oxo-2-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H12N4O9S2.Al/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,19H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+3/p-3 |
Clé InChI |
MTSWHFQEPDEOCP-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



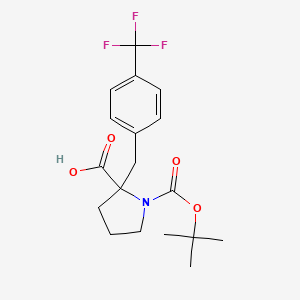
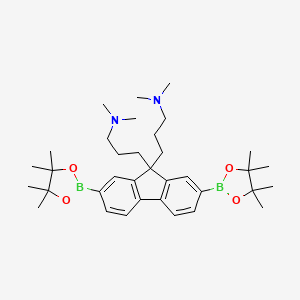
![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)

![[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid](/img/structure/B12508293.png)
-yl)methanone](/img/structure/B12508296.png)
![5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)
![4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B12508310.png)

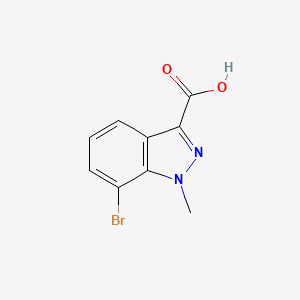

![5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12508348.png)
